Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate
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Overview
Description
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate, also known as DPI, is a synthetic compound used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been extensively studied for its potential applications in cancer research, neurobiology, and immunology.
Mechanism Of Action
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and Ca2+. This results in the inhibition of downstream signaling pathways that are critical for cell proliferation and survival. Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has also been shown to inhibit the activity of other enzymes, including phospholipase A2 and cyclooxygenase-2, which are involved in inflammation and tumorigenesis.
Biochemical And Physiological Effects
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In the brain, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to regulate neurotransmitter release and synaptic plasticity by modulating the activity of ion channels and neurotransmitter receptors. Additionally, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to inhibit the production of inflammatory cytokines and chemokines in immune cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate in lab experiments is its high potency and selectivity for PKC. It is also relatively easy to synthesize and has a long shelf life. However, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has some limitations, including its potential toxicity and non-specific effects on other enzymes. It is important to use appropriate controls and concentrations when using Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate in lab experiments to ensure accurate results.
Future Directions
There are several future directions for research on Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate. Another area of interest is the investigation of the role of PKC in other cellular processes, such as autophagy and DNA damage response. Additionally, the potential use of Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate as a therapeutic agent for cancer and other diseases is an area of ongoing research.
Scientific Research Applications
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer cell lines, including breast, prostate, and lung cancer. Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has also been used to study the role of PKC in regulating neurotransmitter release and synaptic plasticity in the brain. Additionally, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been used to investigate the role of PKC in regulating the immune response and inflammation.
properties
CAS RN |
7710-44-3 |
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Product Name |
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate |
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
dimethyl 3-phenyl-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H11NO5/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7H,1-2H3 |
InChI Key |
BMFIBMLGDMNPHC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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